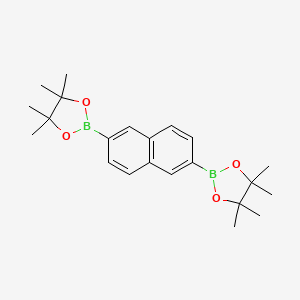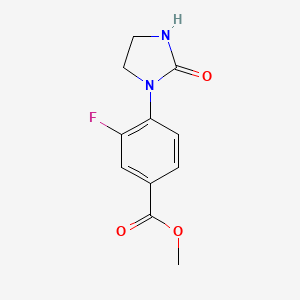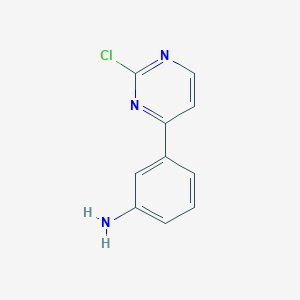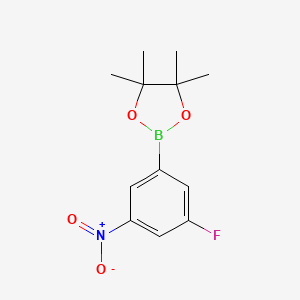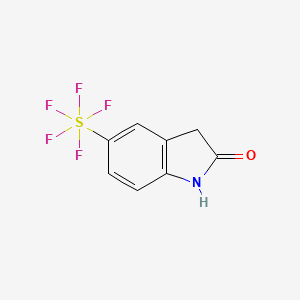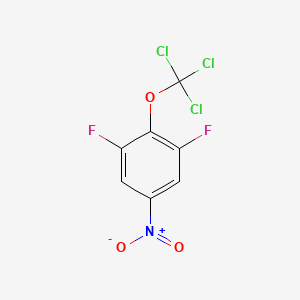![molecular formula C8H6ClN3O B1457312 5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363381-59-2](/img/structure/B1457312.png)
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Vue d'ensemble
Description
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also the scaffold for many commercially available drugs .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block . A modified Vorbruggen procedure of compound 2 and tetra-O-acetylribose gave 4-chloro-5-fluoro-7-(2,3,5,-tri-O-benzoyl-beta-D-ribofuranosyl)pyrrolo[2,3-D]pyrimidine (6) in a 65% yield .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . A modified Vorbruggen procedure of compound 2 and tetra-O-acetylribose gave 4-chloro-5-fluoro-7-(2,3,5,-tri-O-benzoyl-beta-D-ribofuranosyl)pyrrolo[2,3-D]pyrimidine (6) in a 65% yield .Applications De Recherche Scientifique
Synthesis of Pyrrolopyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines, including 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have garnered interest due to their structural similarity to nucleoside antibiotics and potential biochemical significance. Research in this area has focused on synthesizing derivatives related to the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. For instance, the synthesis of certain 4,5-disubstituted-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines has been achieved through halogenation and nucleophilic displacement reactions, suggesting their possible biochemical relevance (Hinshaw et al., 1969).
Antimicrobial and Antiviral Activities
Another significant area of research involves the investigation of pyrrolo[2,3-d]pyrimidine derivatives for their antimicrobial and antiviral properties. A study on new Pyridothienopyrimidines and Pyridothienotriazines revealed that derivatives of 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides exhibited in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, carbocyclic analogues of 7-deazaguanosine, synthesized from pyrrolo[2,3-d]pyrimidine intermediates, showed selective inhibitory activities against herpes simplex virus, highlighting their therapeutic potential (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Novel Synthetic Routes and Green Chemistry
Recent research has also focused on developing efficient and environmentally friendly synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives. One study demonstrated a concise and green Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, providing economical and environmentally sustainable approaches (Wang et al., 2017). Another highlighted a large-scale synthesis process for a pyrrolo[2,3-d]pyrimidine compound, showcasing the first plant-scale application of the Dakin−West reaction and emphasizing the ecological and economical benefits of the procedure (Fischer & Misun, 2001).
Analyse Biochimique
Biochemical Properties
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with enzymes such as Janus kinase (JAK), which is involved in the JAK-STAT signaling pathway . This interaction inhibits the activity of JAK enzymes, thereby interfering with the signal transduction processes that are crucial for cell division and immune responses. Additionally, this compound has shown potential in modulating the activity of other proteins and biomolecules involved in inflammatory and cancer-related pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways such as the JAK-STAT pathway, leading to altered gene expression and reduced cell survival. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting cellular energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as JAK, and inhibits their catalytic activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signal transduction cascade. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity to normal cells and tissues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it can interact with target enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .
Propriétés
IUPAC Name |
1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOFBMPFLUKIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732752 | |
| Record name | 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363381-59-2 | |
| Record name | 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




